molecular formula C12H8FNO2 B14886375 5-Fluoro-2-(pyridin-4-yl)benzoic acid

5-Fluoro-2-(pyridin-4-yl)benzoic acid

Cat. No.: B14886375
M. Wt: 217.20 g/mol
InChI Key: FROSQXRJAATXBZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5-position and a pyridin-4-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Fluoro-2-(pyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-5-iodobenzoic acid can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Fluoro-2-(pyridin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom and pyridin-4-yl group contribute to its binding affinity and specificity, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyridin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

5-fluoro-2-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-9-1-2-10(11(7-9)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

FROSQXRJAATXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CC=NC=C2

Origin of Product

United States

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